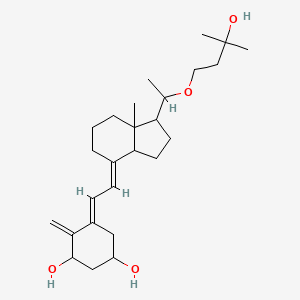

1beta-Maxacalcitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily used in the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis and as a topical ointment for psoriasis . This compound has gained attention due to its potent biological activities and therapeutic potential.

Preparation Methods

1beta-Maxacalcitol is synthesized from pregnenolone acetate through a novel method that involves a combination of five-step organic transformations and one-step biological transformation . This synthetic route is shorter, milder, and simpler compared to previously reported methods. The overall yield of this unoptimized process is approximately 0.178% .

Chemical Reactions Analysis

1beta-Maxacalcitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxacalcitriol derivatives .

Scientific Research Applications

1beta-Maxacalcitol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of vitamin D analogs.

Biology: Researchers investigate its effects on cellular processes and gene expression.

Medicine: It is used in the treatment of secondary hyperparathyroidism and psoriasis.

Industry: It is utilized in the pharmaceutical industry for the development of new therapeutic agents.

Mechanism of Action

1beta-Maxacalcitol exerts its effects by activating the vitamin D receptor, which regulates the expression of various genes involved in calcium and phosphate homeostasis . This activation leads to the inhibition of parathyroid hormone synthesis and secretion, thereby reducing the levels of parathyroid hormone in patients with secondary hyperparathyroidism. Additionally, it modulates immune responses and has anti-inflammatory properties .

Comparison with Similar Compounds

1beta-Maxacalcitol is unique among vitamin D analogs due to its specific structure and biological activities. Similar compounds include:

Calcipotriene: Another vitamin D analog used in the treatment of psoriasis.

Calcitriol: The active form of vitamin D3, used in the management of hypocalcemia and bone disorders.

Tacalcitol: A vitamin D analog used for the treatment of psoriasis and other skin conditions.

This compound stands out due to its potent activity and lower risk of hypercalcemia compared to other vitamin D analogs .

Properties

Molecular Formula |

C26H42O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(5E)-5-[(2E)-2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9+ |

InChI Key |

DTXXSJZBSTYZKE-PQEHHWQQSA-N |

Isomeric SMILES |

CC(C1CCC\2C1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

Canonical SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)

![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)

![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)

![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)

![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)

![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)